REACTION_SMILES
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[Br:1][c:2]1[n:3][n:4]([CH:13]2[O:14][CH2:15][CH2:16][CH2:17][CH2:18]2)[c:5]2[cH:6][cH:7][c:8]([C:11]#[N:12])[cH:9][c:10]12.[CH3:24][CH2:25][OH:26].[ClH:23].[Na+:22].[OH-:21].[OH2:27].[OH:19][OH:20]>>[Br:1][c:2]1[n:3][n:4]([CH:13]2[O:14][CH2:15][CH2:16][CH2:17][CH2:18]2)[c:5]2[cH:6][cH:7][c:8]([C:11]([NH2:12])=[O:19])[cH:9][c:10]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc2c(c1)c(Br)nn2C1CCCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OO
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Name
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|
Type
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product
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Smiles
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NC(=O)c1ccc2c(c1)c(Br)nn2C1CCCCO1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |